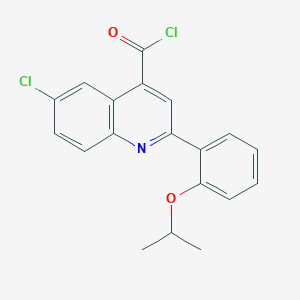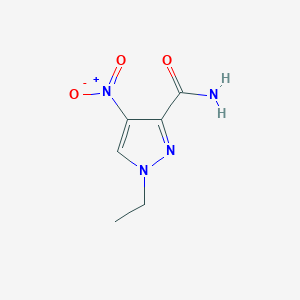
6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride
Overview
Description
6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride, also known as ciprofloxacin hydrochloride, is a fluoroquinolone antibiotic used to treat bacterial infections. It is a synthetic compound that belongs to the fluoroquinolone family of antibiotics, which are used to treat a wide variety of bacterial infections. Ciprofloxacin hydrochloride is the hydrochloride salt form of ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic with antibacterial activity. It inhibits bacterial topoisomerase IV and DNA gyrase (both of which are type II topoisomerases), two enzymes required for DNA replication, transcription, repair, and recombination.
Scientific Research Applications
Chemical Reactivity and Synthesis
- Thionyl chloride has been shown to chlorinate quinoline compounds in specific positions, influencing the synthesis and reactivity of similar compounds like 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride (Kutkevichus, Sherenas, & Poshyunas, 1974).
Optical and Structural Properties
- The structural and optical properties of quinoline derivatives have been extensively studied, providing insights into the behavior of similar compounds under different conditions (Zeyada, El-Nahass, & El-Shabaan, 2016).
Mechanisms of Chlorination
- Research on quinolinic aminoxyls, related to 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride, reveals the mechanisms of chlorination and deoxygenation in these compounds (Cardellini et al., 1994).
Application in Thin Films and Electronics
- Quinoline derivatives are used in thin films, affecting their electrical and dielectric properties, which could extend to similar compounds (Zeyada et al., 2016).
Catalysis and Reaction Mechanisms
- The synthesis and reaction mechanisms involving quinoline derivatives, like the catalytic formation of chloroquinolines, offer insights into the potential reactivity of 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride (Isobe et al., 2008).
Spectroscopic and Chemosensory Applications
- Studies on the spectroscopic properties of quinoline derivatives, and their potential as chemosensors for different cations, indicate similar applications for 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride (Hranjec et al., 2012).
properties
IUPAC Name |
6-chloro-2-(2-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c1-11(2)24-18-6-4-3-5-13(18)17-10-15(19(21)23)14-9-12(20)7-8-16(14)22-17/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEHLCLYTGOLSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















